1,3-Benzodithiole, 2-(ethylthio)- 1,3-Benzodithiole, 2-(ethylthio)-
Brand Name: Vulcanchem
CAS No.: 57198-57-9
VCID: VC19592707
InChI: InChI=1S/C9H10S3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3
SMILES:
Molecular Formula: C9H10S3
Molecular Weight: 214.4 g/mol

1,3-Benzodithiole, 2-(ethylthio)-

CAS No.: 57198-57-9

Cat. No.: VC19592707

Molecular Formula: C9H10S3

Molecular Weight: 214.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzodithiole, 2-(ethylthio)- - 57198-57-9

Specification

CAS No. 57198-57-9
Molecular Formula C9H10S3
Molecular Weight 214.4 g/mol
IUPAC Name 2-ethylsulfanyl-1,3-benzodithiole
Standard InChI InChI=1S/C9H10S3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3
Standard InChI Key FVTYBURXNPGJJE-UHFFFAOYSA-N
Canonical SMILES CCSC1SC2=CC=CC=C2S1

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The molecular formula of 1,3-benzodithiole, 2-(ethylthio)- is C₇H₄S₃, with a molecular weight of 184.3 g/mol . Its structure comprises a benzene ring fused to a 1,3-dithiolene moiety, with an ethylthio (-S-C₂H₅) group attached to one sulfur atom (Figure 1). The planar aromatic system and sulfur substituents contribute to its distinct electronic profile, including enhanced nucleophilicity and redox activity.

Key Structural Features:

  • Fused Benzodithiole Core: Delocalized π-electrons across the benzene and dithiolene rings.

  • Ethylthio Substituent: Introduces steric and electronic effects, modulating reactivity.

  • Sulfur-Sulfur Interactions: Potential for intra- and intermolecular non-covalent interactions .

Thermochemical Data

Thermodynamic properties from NIST Standard Reference Data highlight its stability and reactivity (Table 1) :

Table 1: Thermochemical Properties of 1,3-Benzodithiole, 2-(Ethylthio)-

PropertyValueMethodReference
ΔfH° (gas phase)242.0 ± 1.5 kJ/molCcb
ΔsubH° (sublimation enthalpy)118.8 ± 0.4 kJ/molN/A
ΔcH° (solid combustion enthalpy)-5256 ± 2 kJ/molCcb

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 1,3-benzodithiole, 2-(ethylthio)- typically involves nucleophilic substitution reactions. A common method utilizes 1,3-benzodithiole and ethyl halides (e.g., ethyl iodide or bromide) in the presence of a base such as potassium carbonate (Scheme 1):

Scheme 1: Synthesis via Nucleophilic Substitution
1,3-Benzodithiole + Ethyl iodide → 2-(Ethylthio)-1,3-benzodithiole + HI

Reaction Conditions:

  • Solvent: Anhydrous acetone or THF.

  • Temperature: 50–80°C.

  • Yield: 60–75% after purification .

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the sulfur atom in 1,3-benzodithiole acts as a nucleophile, displacing the halide ion from the ethyl halide. The base neutralizes the generated HX, driving the reaction to completion.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich benzodithiole core undergoes electrophilic substitution at the C4 and C6 positions, enabling derivatization with groups such as nitro (-NO₂) or acyl (-COR) .

Oxidation and Reduction

  • Oxidation: Reacts with peroxides to form sulfoxides or sulfones, altering electronic properties.

  • Reduction: Sodium borohydride (NaBH₄) reduces the dithiolene moiety to a dithiol, enhancing solubility .

Table 2: Representative Reactions of 1,3-Benzodithiole, 2-(Ethylthio)-

Reaction TypeReagentsProductApplication
AlkylationMethyl iodide2-(Methylthio)-1,3-benzodithioleLigand synthesis
OxidationH₂O₂Sulfoxide derivativeMaterials modification
CycloadditionDMADFused heterocyclesPharmaceutical intermediates

Applications in Organic Synthesis and Materials Science

As a Synthetic Building Block

The compound serves as a precursor for heterocyclic frameworks (e.g., thieno[2,3-d]dithioles) used in optoelectronic materials . Its ethylthio group acts as a leaving group in cross-coupling reactions, facilitating C–S bond formation .

Role in Anion Recognition

Due to its electron-deficient dithiolene ring, 1,3-benzodithiole derivatives exhibit affinity for anions (e.g., Cl⁻, NO₃⁻), making them candidates for sensor development .

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